molecular formula C14H10ClNO5 B6394135 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid CAS No. 1261938-27-5

5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6394135
CAS No.: 1261938-27-5
M. Wt: 307.68 g/mol
InChI Key: PARGZVBGCNKTSX-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a hydroxynicotinic acid moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Properties

IUPAC Name

5-(2-chloro-5-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-14(20)7-2-3-11(15)9(4-7)8-5-10(13(18)19)12(17)16-6-8/h2-6H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARGZVBGCNKTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688325
Record name 5-[2-Chloro-5-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-27-5
Record name 5-[2-Chloro-5-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to proteins and enzymes. The hydroxynicotinic acid moiety can act as a chelating agent, binding to metal ions and affecting their biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxycarbonyl groups, along with the hydroxynicotinic acid moiety, makes it a versatile compound for various applications in research and industry.

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